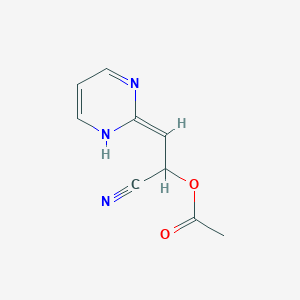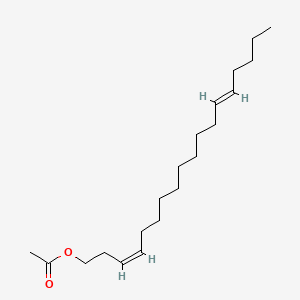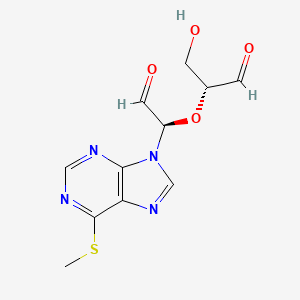
Methylthioinosine dicarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal is a complex organic compound featuring a purine base with a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal typically involves multiple steps, starting from readily available precursors. One common approach is to use a purine derivative as the starting material, which undergoes a series of reactions including alkylation, oxidation, and hydrolysis to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its purine base is similar to nucleotides found in DNA and RNA, making it useful in genetic and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industrial applications, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, influencing their activity. The methylthio group may also play a role in modulating the compound’s biological effects by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylthio)propanal: A simpler compound with a similar methylthio group but lacking the purine base.
2-Oxoethoxy derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
What sets ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal apart is its combination of a purine base with a methylthio group and a hydroxypropanal moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
31654-43-0 |
|---|---|
Formule moléculaire |
C11H12N4O4S |
Poids moléculaire |
296.30 g/mol |
Nom IUPAC |
(2R)-3-hydroxy-2-[(1R)-1-(6-methylsulfanylpurin-9-yl)-2-oxoethoxy]propanal |
InChI |
InChI=1S/C11H12N4O4S/c1-20-11-9-10(12-5-13-11)15(6-14-9)8(4-18)19-7(2-16)3-17/h2,4-8,17H,3H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
DPDHTGXPUMRLBA-JGVFFNPUSA-N |
SMILES isomérique |
CSC1=NC=NC2=C1N=CN2[C@@H](C=O)O[C@H](CO)C=O |
SMILES canonique |
CSC1=NC=NC2=C1N=CN2C(C=O)OC(CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


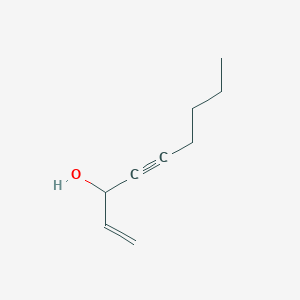

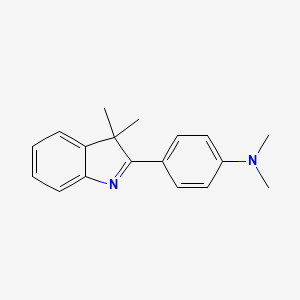
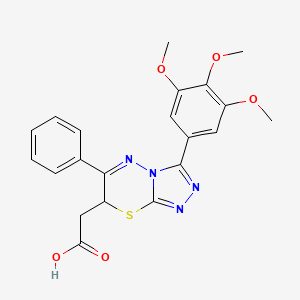

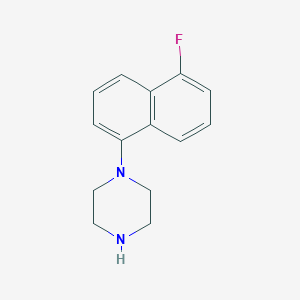
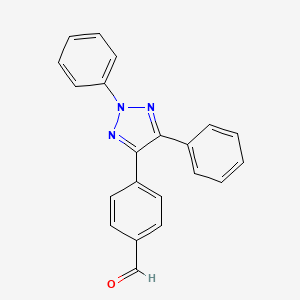
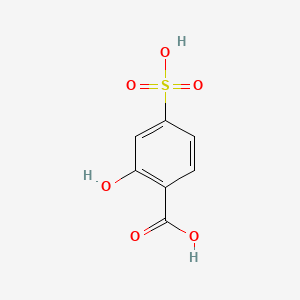

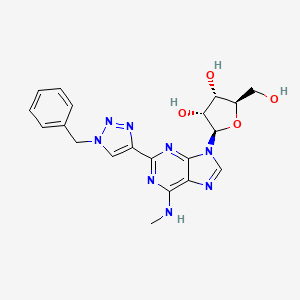
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)

